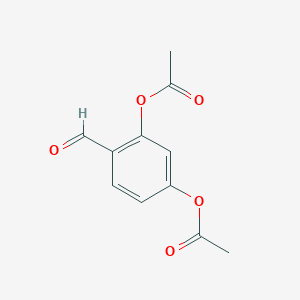

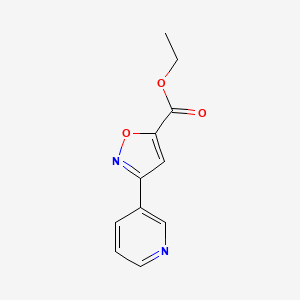

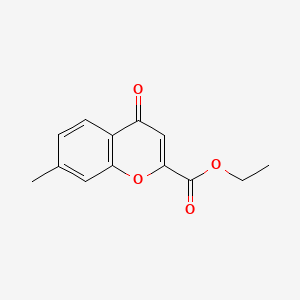

Ethyl 4-(3-bromopropyl)benzoate

描述

Ethyl 4-bromobenzoate is an ester with electron-withdrawing substituent . It undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .

Synthesis Analysis

In the synthesis of benzoate compounds, tetracaine and pramocaine were used as the lead compounds . The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized . The synthesis process involved a route with high total yields, mild conditions, and simple operation . Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular formula of Ethyl 4-bromobenzoate is BrC6H4CO2C2H5 . It has a molecular weight of 229.07 .Chemical Reactions Analysis

Ethyl 4-bromobenzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has been reported .Physical And Chemical Properties Analysis

Ethyl 4-bromobenzoate is a liquid with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 131 °C/14 mmHg (lit.) and a density of 1.403 g/mL at 25 °C (lit.) .作用机制

The mechanism of action for electrophilic substitution reactions involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

安全和危害

Ethyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

属性

CAS 编号 |

56703-31-2 |

|---|---|

分子式 |

C12H15BrO2 |

分子量 |

271.15 g/mol |

IUPAC 名称 |

ethyl 4-(3-bromopropyl)benzoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |

InChI 键 |

HJOKHYAUMWNBJB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC=C(C=C1)CCCBr |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)

![Methyl 2-[(alpha-methyl-3-trifluoromethylbenzylidene)aminooxymethyl]-alpha-methoxyiminophenylacetate](/img/structure/B8790963.png)

![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)

![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)